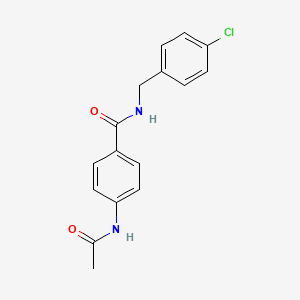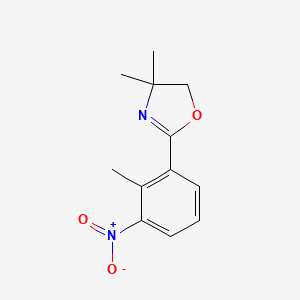
4-(1-benzyl-4-piperidinyl)morpholine
Overview
Description
4-(1-benzyl-4-piperidinyl)morpholine, also known as WIN 48,098 or simply WIN, is a synthetic compound that belongs to the class of opioids. It was first synthesized in the 1980s and has been studied for its potential applications in the field of pain management. In recent years, WIN has also been investigated for its potential use in treating addiction and other neurological disorders.
Mechanism of Action
The exact mechanism of action of 4-(1-benzyl-4-piperidinyl)morpholine is not fully understood, but it is believed to act primarily on the mu-opioid receptor in the brain. Activation of this receptor leads to a decrease in the perception of pain and an increase in feelings of pleasure and reward. Additionally, 4-(1-benzyl-4-piperidinyl)morpholine may also interact with other neurotransmitter systems in the brain, such as the dopamine and serotonin systems.
Biochemical and Physiological Effects
4-(1-benzyl-4-piperidinyl)morpholine has been shown to have a number of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It can also cause a decrease in body temperature and blood pressure. In addition, 4-(1-benzyl-4-piperidinyl)morpholine has been shown to have some anti-inflammatory properties, which may contribute to its analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(1-benzyl-4-piperidinyl)morpholine in laboratory experiments is its relatively simple synthesis and characterization. Additionally, because it has been well-studied, there is a significant body of literature on its properties and potential applications. However, one limitation of using 4-(1-benzyl-4-piperidinyl)morpholine is its potential for abuse and addiction, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 4-(1-benzyl-4-piperidinyl)morpholine. One area of interest is its potential use in treating addiction and other neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Finally, there may be potential applications for 4-(1-benzyl-4-piperidinyl)morpholine in other areas of medicine, such as cancer treatment or immunotherapy.
Scientific Research Applications
4-(1-benzyl-4-piperidinyl)morpholine has been the subject of numerous scientific studies, primarily focusing on its potential applications in the field of pain management. Research has shown that 4-(1-benzyl-4-piperidinyl)morpholine has analgesic properties and can effectively alleviate pain in animal models. Additionally, 4-(1-benzyl-4-piperidinyl)morpholine has been investigated for its potential use in treating addiction, particularly opioid addiction. Studies have shown that 4-(1-benzyl-4-piperidinyl)morpholine can reduce opioid withdrawal symptoms and prevent relapse in animal models.
properties
IUPAC Name |
4-(1-benzylpiperidin-4-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-2-4-15(5-3-1)14-17-8-6-16(7-9-17)18-10-12-19-13-11-18/h1-5,16H,6-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGZEPRGJLVRSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCOCC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Benzylpiperidin-4-yl)morpholine | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5700026.png)
![3-(4-chlorophenyl)-N-{[(4-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5700029.png)


![2-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5700041.png)

![1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5700061.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-fluorobenzohydrazide](/img/structure/B5700082.png)
![2-[(2,2'-bithien-5-ylmethylene)amino]phenol](/img/structure/B5700090.png)
![7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5700100.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5700108.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5700122.png)
![2-methyl-3-nitro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5700127.png)